exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane
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Overview
Description
exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane: is an organic compound with the molecular formula C14H26N2O2 . It is a bicyclic structure containing a methylamino group and a tert-butoxycarbonyl (BOC) protecting group. This compound is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclic core: The bicyclic structure is formed through a Diels-Alder reaction or similar cycloaddition reactions.
Introduction of the methylamino group: The methylamino group is introduced via nucleophilic substitution reactions.
Protection with BOC group: The final step involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group using reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, continuous flow processes, and the use of industrial-grade reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methylamino group, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed on the bicyclic core or the amino group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
Chemistry: In organic chemistry, exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the interactions of bicyclic amines with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the design and synthesis of novel pharmaceuticals targeting various diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- exo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane dihydrochloride
- tert-butyl (1R,3s,5S)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate
- 9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-(methylamino)-, 1,1-dimethylethyl ester, (3-exo)-
Uniqueness: exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane is unique due to its specific combination of a bicyclic structure with a methylamino group and a BOC protecting group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
Exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane, with the CAS number 1818847-31-2, is a bicyclic compound that has garnered interest in medicinal chemistry due to its structural properties and potential biological activities. This compound is characterized by a tert-butyl carbamate protecting group and a methylamino substituent, which may influence its interaction with biological targets.
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.37 g/mol
- Purity : Typically above 95% .
- IUPAC Name : rel-tert-butyl (1R,3S,5S)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate .
The biological activity of this compound appears to be linked to its structural analogs, particularly in relation to neuroactive compounds such as anatoxin-a, which are known for their interactions with nicotinic acetylcholine receptors (nAChRs). Studies indicate that compounds with similar bicyclic structures can competitively inhibit nAChR binding, suggesting a potential mechanism for this compound as well .
Structure-Activity Relationship (SAR)
The presence of the methylamino group and the bicyclic structure is hypothesized to enhance receptor binding affinity and selectivity towards nAChRs. The SAR studies of related compounds indicate that modifications in these regions can significantly alter biological activity .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various azabicyclic compounds, including derivatives of this compound, evaluated their ability to inhibit nAChR binding in vitro. Results indicated that certain structural modifications led to increased potency against receptor binding .
Case Study 2: Toxicological Assessment
In an assessment of neurotoxic potential, compounds structurally related to this compound were tested in vivo using rodent models. The findings demonstrated dose-dependent neurotoxicity correlated with receptor inhibition levels .
Data Table
Compound Name | CAS Number | Molecular Weight | Purity | Biological Activity |
---|---|---|---|---|
This compound | 1818847-31-2 | 254.37 g/mol | >95% | Potential nAChR inhibitor |
Anatoxin-a | 1010-20-4 | 165.22 g/mol | N/A | Strong nAChR inhibitor (Ki = 5.4×10−8 M) |
Properties
IUPAC Name |
tert-butyl (1S,5R)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-11-6-5-7-12(16)9-10(8-11)15-4/h10-12,15H,5-9H2,1-4H3/t10?,11-,12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNDQGCEQFEPRJ-YOGCLGLASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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